Tienilic acid
Overview
Description
Tienilic acid, also known as ticrynafen, is a pharmaceutical compound that was studied for its pharmacokinetics and mode of action, including absorption, distribution, metabolism, and excretion across various species, including humans. It is extensively bound to plasma proteins, primarily albumin, and exhibits rapid plasma and whole-body clearance due to metabolism and renal excretion. Tienilic acid acts as an inhibitor of reabsorption of sodium and uric acid by the kidney, accounting for its diuretic and uricosuric activity. It's a classical example of a competitive inhibitor of organic acid transport in the kidney and other organs. Despite its potential therapeutic benefits, its use has been limited due to various factors, including toxicity concerns in certain contexts (Maass, Snow, Beg, & Stote, 1982).
Synthesis Analysis
The synthesis of tienilic acid and its derivatives has been a subject of scientific interest, contributing to the understanding of its chemical properties and potential applications. While specific literature on the synthesis of tienilic acid was not directly found, related research highlights the importance of process synthesis in chemical engineering, including the development of efficient and scalable methods for producing pharmaceutical compounds. Process synthesis involves selecting component parts and interconnecting them to create a chemical process flow, which is crucial for industrial chemical process design and the production of compounds like tienilic acid (Nishida, Stephanopoulos, & Westerberg, 1981).
Scientific Research Applications
Application 1: Metabolite Identification
- Summary of the Application : Tienilic Acid (TA) and its 3-thiophene isomer (TAI) have been used in metabolite identification studies . These studies are crucial in understanding the differential toxicity mechanisms of TA and TAI .
- Methods of Application or Experimental Procedures : The experiment involved the use of High Definition Mass Spectrometry (HDMS) and Mass-MetaSite/WebMetabase processing for rapid identification of TA, TAI, and related metabolites in rat urine samples collected at three time points post-administration of these drugs . The data was acquired on the Vion IMS QTof Mass Spectrometer, which uses travelling-wave Ion Mobility Spectrometry (TW-IMS), where ion mobility is determined using a high electric field moving through the IM cell segments .
- Results or Outcomes : The study demonstrated the use of drift-aligned accurate mass precursor and fragment ion spectra for profiling of tienilic acid and tienilic acid isomer and their metabolites . It also highlighted the use of historical data review with the availability of new platforms/platform compatibility .
Application 2: Treatment for Hyperuricaemia and Hypertension
- Summary of the Application : Tienilic Acid has been examined for its potential role as a single treatment for hyperuricaemia and hypertension, two disorders which are commonly associated .
- Methods of Application or Experimental Procedures : In a study involving 17 subjects with gout, Tienilic Acid was administered and its effects on blood uric acid levels and hypertension were observed .
Application 3: Hypertension Treatment
Safety And Hazards
properties
IUPAC Name |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHANLSBXUWXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023670 | |
Record name | Ticrynafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tienilic acid | |
CAS RN |
40180-04-9 | |
Record name | Tienilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40180-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ticrynafen [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tienilic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ticrynafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tienilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICRYNAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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